Ammonium dihydrogen phosphate-15N

Description

Significance of Stable Isotope Labeling in Chemical and Biological Systems

Stable isotope labeling is a powerful technique in which an atom in a molecule is replaced by its heavier, non-radioactive isotope. pharmiweb.comfiveable.me These isotopes, such as Carbon-13 (¹³C), Deuterium (B1214612) (²H), Oxygen-18 (¹⁸O), and Nitrogen-15 (¹⁵N), contain extra neutrons but are chemically identical to their more abundant counterparts. pharmiweb.commetsol.com This identity ensures that they participate in chemical and biological reactions in the same way as the natural isotope, making them ideal tracers to follow the metabolic fate of molecules within a system. fiveable.memetsol.com

The primary advantage of using stable isotopes is their non-radioactive nature, which allows for safe, long-term studies in a wide range of applications, including clinical trials and environmental research. pharmiweb.com By introducing molecules labeled with stable isotopes into a system, researchers can track their journey through metabolic pathways, quantify their uptake and turnover, and elucidate complex biochemical networks. metsol.comcreative-proteomics.com This technique offers high precision and sensitivity, particularly when coupled with analytical methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. metsol.comresearchgate.net

The applications of stable isotope labeling are diverse and have significantly advanced our understanding across multiple scientific disciplines. silantes.com In metabolic research, it is used to study the kinetics of glucose, lipids, and proteins, providing insights into diseases like diabetes and metabolic syndromes. metsol.com In "omics" fields such as genomics, proteomics, and metabolomics, stable isotope labeling enables the quantitative analysis of gene expression, protein synthesis, and metabolic fluxes. creative-proteomics.comsilantes.com Furthermore, in environmental and agricultural sciences, it is instrumental in tracking nutrient cycling, such as the movement of nitrogen in soil and its uptake by plants. bris.ac.ukwikipedia.org

Table 1: Commonly Used Stable Isotopes in Research

| Isotope | Natural Abundance (%) | Research Applications |

|---|---|---|

| Nitrogen-15 (¹⁵N) | 0.37 | Protein and amino acid metabolism, DNA/RNA synthesis, nitrogen cycling studies. fiveable.meresearchgate.net |

| Carbon-13 (¹³C) | 1.1 | Metabolic flux analysis, substrate metabolism, breath tests. pharmiweb.com |

| Deuterium (²H) | 0.015 | Water metabolism, energy expenditure, metabolic pathway tracing. pharmiweb.com |

| Oxygen-18 (¹⁸O) | 0.2 | Energy metabolism, water transport studies, atmospheric research. fiveable.me |

Role of Ammonium (B1175870) Dihydrogen Phosphate (B84403) as a Model Compound and Precursor in Research

Ammonium dihydrogen phosphate (ADP), also known as monoammonium phosphate (MAP), is an inorganic salt with the chemical formula (NH₄)(H₂PO₄). wikipedia.org It is a versatile compound with significant applications that make it a valuable model system and precursor in various research areas. marketresearchintellect.comamericanelements.com

In materials science, ADP is well-known for its piezoelectric and nonlinear optical properties. wikipedia.orgamericanelements.comaip.org It crystallizes in a tetragonal system and is used for second, third, and fourth harmonic generation in lasers. aip.org Researchers study the crystallization of ADP to understand the fundamental processes of crystal growth and to develop new materials with enhanced optical properties. bohrium.com For instance, studies have explored the incorporation of ADP nanocrystals into porous alumina (B75360) matrices to create nanocomposite materials for nonlinear optics. aip.org

As a precursor, ADP is used in the synthesis of other materials. For example, it is a key reagent in the synthesis of hydroxyapatite (B223615) nanoparticles, a material with applications in biomedicine and environmental remediation. sigmaaldrich.com It is also used as a catalyst and a component in the development of eco-friendly adhesives, where it can be combined with substances like sucrose (B13894) or maltodextrin (B1146171) to create bio-based bonding agents. researchgate.netmdpi.comnih.gov Its role as a readily available source of both nitrogen and phosphorus also makes it a fundamental component in agricultural research, particularly in the formulation of fertilizers. marketresearchintellect.commarknature.com

Table 2: Properties and Research Uses of Ammonium Dihydrogen Phosphate (ADP)

| Property | Value | Relevance in Research |

|---|---|---|

| Chemical Formula | (NH₄)(H₂PO₄) | Source of ammonium and phosphate ions. wikipedia.org |

| Molar Mass | 115.03 g/mol | Foundational for stoichiometric calculations in synthesis. wikipedia.org |

| Crystal Structure | Tetragonal | Basis for its piezoelectric and nonlinear optical properties. wikipedia.org |

| Solubility in Water | 36 g/100 mL at 20 °C | Allows for preparation of aqueous solutions for crystal growth and as a reagent. wikipedia.org |

| pH (0.1% solution) | 4.7 | Acidic nature is relevant in its catalytic applications. wikipedia.org |

Overview of Key Research Domains Utilizing Ammonium Dihydrogen Phosphate-15N as a Tracer and Material

The labeling of ammonium dihydrogen phosphate with the ¹⁵N isotope combines its utility as a nitrogen and phosphorus source with the power of stable isotope tracing. This makes this compound ((¹⁵NH₄)H₂PO₄) a highly specific and valuable tool in several key research domains. cortecnet.comsigmaaldrich.com

Agricultural and Soil Science: A primary application of ¹⁵N-labeled compounds is in agriculture to trace the fate of nitrogen fertilizers in the environment. mdpi.com By using ¹⁵N-labeled ammonium salts, researchers can precisely quantify how much of the applied nitrogen is taken up by the crop, how much remains in the soil, and how much is lost to the atmosphere or through leaching. frontiersin.orgresearchgate.net This information is critical for optimizing fertilizer use efficiency, reducing environmental pollution from excess nitrogen, and developing sustainable agricultural practices. bris.ac.ukmdpi.com Studies have used ¹⁵N tracers to investigate nitrogen transfer between different plant species, such as between nitrogen-fixing legumes and other crops, and to understand the impact of different irrigation and fertilization strategies on nutrient uptake. bris.ac.ukmdpi.comoup.com

Plant Physiology and Mycology: In plant biology, ¹⁵N-labeled ammonium dihydrogen phosphate can be used to study the specific mechanisms of nitrogen uptake, assimilation, and transport within the plant. It allows scientists to follow the path of nitrogen from the roots to the shoots and into various organic molecules like amino acids and proteins. oup.com This is also extended to studying symbiotic relationships, such as the transfer of nitrogen in mycorrhizal networks between plants. oup.com In mycology, ¹⁵N tracing helps to determine the nitrogen source preferences of fungi, which can be crucial for understanding plant-pathogen interactions. nih.gov

Metabolic and Biomedical Research: In vivo ¹⁵N NMR spectroscopy utilizes ¹⁵N-labeled compounds to study metabolic pathways in living organisms. nih.gov For instance, ¹⁵N-labeled ammonium has been used to measure ammonia (B1221849) transport across the blood-brain barrier and the rate of glutamine synthesis in the brain during hyperammonemia. nih.gov These studies provide fundamental insights into nitrogen metabolism and its dysregulation in disease states.

Materials Science and NMR Studies: As a well-defined crystalline solid, ammonium dihydrogen phosphate serves as a model system in solid-state NMR studies. The presence of multiple nuclear spins (¹H, ³¹P, ¹⁴N) makes it an interesting subject for developing and testing advanced NMR techniques. aps.org The substitution of ¹⁴N with ¹⁵N, which has a different nuclear spin quantum number, can provide complementary structural and dynamic information. For example, it has been used in studies exploring complex quantum phenomena like discrete time crystals. aps.org

Table 3: Research Findings with ¹⁵N-Labeled Ammonium Compounds

| Research Area | Finding | Significance |

|---|---|---|

| Agriculture | In maize, a higher nitrogen application rate generally increased the uptake of ¹⁵N-labeled fertilizer at all developmental stages. frontiersin.org | Demonstrates the direct link between fertilizer application rates and nutrient uptake by the crop. |

| Ecology | In a forest stream study, added ¹⁵NH₄⁺ was rapidly taken up by aquatic life, with significant transfer to the surrounding riparian vegetation. oregonstate.edu | Highlights the high efficiency of nitrogen retention and cycling in undisturbed ecosystems. |

| Plant-Fungus Interaction | ¹⁵N tracing showed that the fungus Fusarium oxysporum f. sp. cubense tropical race 4 prefers to use ammonium over nitrate (B79036) as a nitrogen source when organic nitrogen is limited. nih.gov | Provides insights for managing crop diseases by altering nitrogen fertilizer forms. |

| Neuroscience | Using intravenous [¹⁵N]-ammonium acetate, the rate of ammonia transport into the hyperammonemic rat brain was determined to be 0.13 µmol/min/g. nih.gov | Quantifies a key metabolic parameter in a pathological condition, aiding in the understanding of hepatic encephalopathy. |

Properties

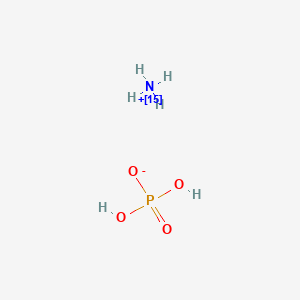

Molecular Formula |

H6NO4P |

|---|---|

Molecular Weight |

116.019 g/mol |

IUPAC Name |

azanium;dihydrogen phosphate |

InChI |

InChI=1S/H3N.H3O4P/c;1-5(2,3)4/h1H3;(H3,1,2,3,4)/i1+1; |

InChI Key |

LFVGISIMTYGQHF-YTBWXGASSA-N |

Isomeric SMILES |

[15NH4+].OP(=O)(O)[O-] |

Canonical SMILES |

[NH4+].OP(=O)(O)[O-] |

Origin of Product |

United States |

Synthesis and Isotopic Enrichment Methodologies for Ammonium Dihydrogen Phosphate 15n

Advanced Synthesis Techniques for Crystalline Ammonium (B1175870) Dihydrogen Phosphate-15N

Producing high-quality single crystals of (¹⁵NH₄)H₂PO₄ is crucial for applications in fields like optics and solid-state physics. The isotopic labeling is not expected to significantly alter the fundamental crystallization behavior of the compound, which is known by the abbreviation ADP. github.io

The slow evaporation method is a widely used and effective technique for growing large, high-quality single crystals of ADP from an aqueous solution. scholarsresearchlibrary.comresearchgate.neterpublication.org The process involves preparing a saturated or supersaturated solution of (¹⁵NH₄)H₂PO₄ in a high-purity solvent, typically deionized water. ias.ac.in The solution is then left in a controlled environment, free from dust and vibrations, where the solvent evaporates slowly over time. scholarsresearchlibrary.com As the solvent evaporates, the concentration of the solute increases, leading to nucleation and subsequent crystal growth. This process can take several days to weeks to yield optically transparent crystals of significant size. researchgate.netias.ac.in The solubility of ADP is highly dependent on temperature, increasing from 40.4 g/100 mL at room temperature, which is a key factor in preparing the initial solution. github.io

The gel growth technique offers an alternative method that can produce high-quality crystals by suppressing rapid nucleation and convection currents. For ADP, single crystals have been successfully grown in a sodium metasilicate (B1246114) (SMS) gel. sapub.orgresearchgate.net

In a typical setup, one of the reactants is incorporated into the gel matrix. mdpi.com For ADP, a common approach involves creating a gel containing a saturated solution of the compound. ias.ac.in A substance that reduces the solubility of ADP, such as ethyl alcohol, is then carefully added on top of the set gel. ias.ac.in As this substance diffuses into the gel, it lowers the solubility of the (¹⁵NH₄)H₂PO₄, inducing a slow and controlled crystallization within the gel matrix. This method prevents the rapid, uncontrolled crystal formation that can occur in solution, often resulting in crystals of high perfection. sapub.orgias.ac.in

The quality, size, and even the shape of the final crystals are highly dependent on several experimental parameters. creative-biostructure.com Optimization of these factors is critical for obtaining crystals suitable for specific applications.

Key Crystallization Parameters for ADP

| Parameter | Effect on Crystallization | Optimization Strategy |

| pH of Solution | Influences crystal morphology. Low pH tends to produce long, needle-like crystals, while increasing the pH can result in wider, more prismatic crystals. github.io | Adjusting the pH of the growth solution by adding trace amounts of acid or base to achieve the desired crystal habit. |

| Temperature | Affects solvent evaporation rate and solute solubility. Stable temperatures promote steady growth. | Maintaining a constant temperature bath or environment to control the rate of supersaturation and prevent the formation of defects. primescholars.com |

| Solution Purity | Impurities can inhibit growth or be incorporated into the crystal lattice, causing defects and discoloration. | Using high-purity (¹⁵NH₄)H₂PO₄ and solvent. Pre-treating the solution with activated carbon can remove organic impurities. google.com |

| Additives/Dopants | Can be used to modify crystal habit and improve quality. Sequestering agents can bind to metallic impurities, preventing their negative effects and promoting the growth of columnar crystals instead of needles. scholarsresearchlibrary.comgoogle.com | Introducing specific additives in controlled amounts to the growth solution. |

| Evaporation Rate | A slow, controlled rate is crucial for growing large, high-quality single crystals. primescholars.com | Covering the growth vessel with a perforated seal to regulate the rate of solvent evaporation. scholarsresearchlibrary.com |

By carefully controlling these parameters, the crystallization process can be guided to produce large, high-purity single crystals of Ammonium Dihydrogen Phosphate-15N tailored for specific research and technological needs.

Advanced Spectroscopic and Structural Characterization of Ammonium Dihydrogen Phosphate 15n

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Elucidation

NMR spectroscopy is a primary technique for investigating the structural and dynamic properties of ¹⁵N-labeled ammonium (B1175870) dihydrogen phosphate (B84403) at the atomic level.

¹⁵N NMR Spectroscopic Investigations of Molecular Structure, Bonding, and Dynamics

¹⁵N NMR spectroscopy offers direct insight into the nitrogen environment within the ammonium cation. The ¹⁵N nucleus, with a spin of 1/2, generally provides sharp NMR signals, although its low natural abundance necessitates isotopic enrichment for detailed studies. huji.ac.il The chemical shift of the ¹⁵N nucleus is sensitive to its local electronic environment, providing information on bonding and intermolecular interactions. researchgate.net

In solid-state ¹⁵N NMR studies, the chemical shift anisotropy (CSA) provides valuable information about the local symmetry and orientation of the ammonium ion. nih.gov Changes in temperature can reveal dynamics such as the rotation of the NH₄⁺ ion. In solution, the ¹⁵N chemical shift and coupling constants to neighboring protons (¹J(¹⁵N-¹H)) can be precisely measured, offering insights into the hybridization and bond strength within the ammonium ion. nsf.gov For instance, in D₂O, the ¹⁵N signal of the resulting ¹⁵ND₄⁺ ion appears as a quintet due to coupling with the four deuterium (B1214612) nuclei. nsf.gov

³¹P NMR Spectroscopic Studies of Phosphorus Environments and Interactions within the ¹⁵N-Labeled Matrix

While the ¹⁵N label is on the cation, ³¹P NMR of the dihydrogen phosphate anion (H₂PO₄⁻) can reveal indirect effects of the isotopic substitution. The ³¹P nucleus is highly sensitive to its chemical environment, making it an excellent probe for subtle changes in the crystal lattice and hydrogen bonding network. acs.orgnih.gov The chemical shift of ³¹P in ammonium dihydrogen phosphate is a well-established reference. acs.orgnih.govresearchgate.netmdpi.comresearchgate.net

Isotopic substitution of ¹⁴N with ¹⁵N in the ammonium cation can lead to small but measurable changes in the ³¹P NMR spectrum. These changes can arise from slight alterations in the hydrogen bonding between the ammonium and phosphate ions, which in turn affect the electronic environment of the phosphorus atom. High-resolution solid-state ³¹P MAS (Magic Angle Spinning) NMR can be employed to detect these subtle shifts and changes in the phosphorus chemical shift tensor. acs.orgnih.gov

Deuterium NMR and Proton NMR for Analysis of Hydrogen Bonding Networks and Isotopic Perturbations

¹H and ²H (Deuterium) NMR are crucial for characterizing the extensive hydrogen bonding networks in ammonium dihydrogen phosphate. Hydrogen bonds play a significant role in determining the crystal structure and physical properties of this compound. ias.ac.in

Proton NMR provides direct information about the hydrogen atoms in both the ammonium and dihydrogen phosphate ions. Chemical shifts and dipolar couplings can be used to determine internuclear distances and the geometry of hydrogen bonds.

Deuterium NMR, particularly in the solid state, is a powerful technique for studying the dynamics of hydrogen-bonded systems. wikipedia.org By selectively replacing protons with deuterium, one can probe the reorientational motions of the ammonium ions and the proton transfer dynamics within the hydrogen bonds of the phosphate groups. Isotopic substitution with ¹⁵N can induce small perturbations in the hydrogen bonding network, which may be detectable through changes in the deuterium NMR lineshapes or relaxation times. nih.gov The substitution of hydrogen with deuterium is known to cause significant changes in the physical properties of materials due to geometric isotope effects, particularly in hydrogen-bonded systems. rsc.org

X-ray Diffraction (XRD) and Neutron Diffraction Studies on Isotopic Effects in Crystal Lattices

Both X-ray and neutron diffraction are essential techniques for determining the precise crystal structure of ammonium dihydrogen phosphate and for investigating the subtle structural changes that occur upon ¹⁵N isotopic substitution.

High-Resolution Structural Refinement and Lattice Parameter Analysis with ¹⁵N Substitution

High-resolution X-ray diffraction (XRD) allows for the precise determination of the crystal system and lattice parameters of ammonium dihydrogen phosphate, which crystallizes in the tetragonal system. researchgate.netscholarsresearchlibrary.comias.ac.inpsu.eduinaf.it Studies on pure ammonium dihydrogen phosphate have established its unit cell dimensions. researchgate.netscholarsresearchlibrary.comscirp.orgresearchgate.net

The substitution of ¹⁴N with the slightly heavier ¹⁵N isotope can lead to small changes in the lattice parameters. These changes, though minimal, can be quantified through high-resolution XRD experiments. The refinement of the crystal structure using the diffraction data allows for a detailed comparison of bond lengths and angles between the ¹⁴N and ¹⁵N isotopologues.

Investigation of Isotopic Influence on Unit Cell Dimensions and Crystal System Stability

The stability of the crystal system can also be influenced by isotopic substitution. For example, ammonium dihydrogen phosphate undergoes a phase transition to an antiferroelectric phase at low temperatures. ias.ac.inscispace.com The isotopic mass of nitrogen could potentially influence the temperature at which this phase transition occurs. Detailed temperature-dependent diffraction studies on ¹⁵N-labeled samples can provide insights into the role of the ammonium ion in the mechanism of this phase transition.

The following table summarizes the crystallographic data for pure ammonium dihydrogen phosphate from various studies. Precise measurements on a ¹⁵N-labeled sample would be compared against these established values to quantify the isotopic effect.

Table 1: Unit Cell Parameters of Ammonium Dihydrogen Phosphate (ADP)

| Crystal System | a (Å) | c (Å) | Volume (ų) | Reference |

|---|---|---|---|---|

| Tetragonal | 7.5006 | 7.5490 | 425.8 | researchgate.net |

| Tetragonal | 7.510 | 7.564 | - | scirp.org |

| Tetragonal | 7.4996 | 7.4749 | 420.42 | scispace.com |

| Tetragonal | 7.502 | 7.554 | - | researchgate.net |

| Tetragonal | 7.531 | 7.544 | - | ias.ac.in |

| Orthorhombic* | 7.53 | 7.542 | - | inaf.it |

*Note: One study reports an orthorhombic cell, though the a and b parameters are very similar, consistent with a pseudo-tetragonal structure. inaf.it

Vibrational Spectroscopy (FTIR, Raman) for Isotopic Signature Identification

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the isotopic signature of Ammonium Dihydrogen Phosphate-15N (¹⁵NH₄H₂PO₄). The substitution of the common ¹⁴N isotope with the heavier ¹⁵N isotope in the ammonium (NH₄⁺) cation induces distinct and measurable changes in the vibrational spectra.

Identification of Isotope-Induced Band Shifts and Changes in Vibrational Modes

The primary effect of ¹⁵N substitution is a shift of specific vibrational bands to lower frequencies (redshift). This phenomenon is a direct consequence of the increased mass of the nitrogen atom, which affects the vibrational modes involving N-H bonds. The frequency of a vibrational mode is inversely proportional to the square root of the reduced mass of the atoms involved; thus, an increase in mass leads to a decrease in frequency.

In the FTIR and Raman spectra of ammonium dihydrogen phosphate (ADP), the bands corresponding to the vibrations of the ammonium ion are most affected. For instance, the N-H stretching and bending modes are key indicators of isotopic substitution. Studies on ¹⁵N-labeled ammonium compounds have demonstrated these shifts. For example, the ν₃ and ν₁ stretching modes of the NH₄⁺ ion, typically found in the 3190-2954 cm⁻¹ region, and the ν₄ bending mode, observed around 1432 cm⁻¹, exhibit noticeable shifts to lower wavenumbers upon ¹⁵N labeling. mdpi.comiaea.org The magnitude of these isotopic shifts provides definitive evidence of ¹⁵N incorporation into the crystal lattice.

The table below summarizes typical vibrational modes for the ammonium ion and the expected effect of ¹⁵N substitution.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) for ¹⁴NH₄⁺ | Expected Shift for ¹⁵NH₄⁺ | Spectroscopic Technique |

| ν₁ (Symmetric Stretch) | ~2954-3040 | Redshift (to lower cm⁻¹) | Raman |

| ν₂ (Bending) | ~1680-1700 | Redshift | FTIR, Raman |

| ν₃ (Asymmetric Stretch) | ~3140-3194 | Redshift | FTIR, Raman |

| ν₄ (Bending) | ~1400-1450 | Redshift | FTIR, Raman |

| Librational Mode (Torsion) | < 300 | Redshift | Raman |

Note: The exact positions of these bands can vary based on the crystal structure and intermolecular interactions.

Probing Intra- and Intermolecular Interactions and Phonon Dynamics

Beyond simple identification, these isotope-induced shifts are instrumental in probing the subtle intra- and intermolecular forces within the ADP crystal. nih.govnih.gov The ammonium ion is linked to the dihydrogen phosphate framework through a network of hydrogen bonds. researchgate.netresearchgate.net The precise frequencies and shapes of the vibrational bands are highly sensitive to the strength and geometry of these hydrogen bonds.

Isotopic substitution with ¹⁵N can help to decouple overlapping vibrational modes, providing a clearer picture of the interactions. iaea.orgvanderbilt.edu For example, by observing the shift in the N-H stretching frequencies, researchers can quantify changes in hydrogen bond strength. A smaller-than-expected isotopic shift might indicate stronger hydrogen bonding, which restricts the motion of the ammonium ion.

Furthermore, vibrational spectroscopy is used to study phonon dynamics—the collective vibrations of the crystal lattice. edpsciences.orgarxiv.orgescholarship.orgaps.org The external modes of the NH₄⁺ ion, such as the librational (or torsional) mode observed at low frequencies in the Raman spectrum, are particularly sensitive to the crystal's potential energy landscape. The temperature dependence of these modes, and their shift upon ¹⁵N substitution, reveals critical information about the transition to the antiferroelectric phase at low temperatures and the role the ammonium ion plays in this process. edpsciences.org By analyzing these isotopic effects, a more detailed understanding of the forces governing the crystal's structure and dynamic properties can be achieved.

Advanced Mass Spectrometry for Precision Isotopic Ratio Analysis

Advanced mass spectrometry techniques are indispensable for the precise quantification and tracing of ¹⁵N-labeled compounds. These methods offer high sensitivity and specificity, making them ideal for a range of applications from environmental tracing to metabolomics.

Isotope Ratio Mass Spectrometry (IRMS) for Tracing Applications

Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for determining the precise isotopic composition of nitrogen in a sample. fmach.itiaea.org When this compound is used as a fertilizer in agricultural or ecological studies, IRMS can accurately track the fate of the applied nitrogen. thuenen.demdpi.commdpi.com

The technique works by converting the nitrogen in a sample (e.g., soil, plant tissue) into N₂ gas. researchgate.netfmach.it This gas is then ionized and passed through a magnetic sector mass analyzer, which separates the different isotopologues of nitrogen (¹⁴N¹⁴N, ¹⁴N¹⁵N, ¹⁵N¹⁵N) based on their mass-to-charge ratio. fmach.it The instrument measures the ratio of the ion beams with extremely high precision, allowing for the determination of the ¹⁵N abundance. iaea.orgmdpi.com

This high precision enables researchers to distinguish the ¹⁵N-enriched fertilizer from the naturally abundant nitrogen already present in the system. oup.com By analyzing various components like plant leaves, stems, roots, and soil at different time points, scientists can quantify the nitrogen use efficiency, determine how much nitrogen is taken up by the plant versus how much is lost to the environment, and study the dynamics of nitrogen cycling. thuenen.denewprairiepress.org

Key Data from IRMS Tracing Studies:

| Parameter | Description | Typical Application |

| δ¹⁵N (delta-15N) | The ¹⁵N/¹⁴N ratio of a sample relative to a standard (atmospheric N₂), expressed in per mil (‰). | Authenticating organic vs. conventional foods based on fertilizer type. fmach.itmdpi.com |

| Atom % ¹⁵N | The absolute percentage of the ¹⁵N isotope in the total nitrogen of a sample. | Quantifying the uptake of ¹⁵N-labeled fertilizer in plant tissues. oup.comnewprairiepress.org |

| %N_dff | Percentage of Nitrogen derived from fertilizer. | Calculating the efficiency of fertilizer use by a crop. |

| ¹⁵N Recovery (%) | The percentage of the applied ¹⁵N tracer that is recovered in a specific pool (e.g., plant biomass, soil). | Assessing the fate and potential environmental loss of applied nitrogen fertilizer. mdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Labeled Metabolite and Compound Identification

When ¹⁵N-labeled ammonium dihydrogen phosphate is introduced into a biological system, the ¹⁵N isotope is incorporated into a wide array of nitrogen-containing metabolites. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques used to separate and identify these labeled compounds. thermofisher.com

In both techniques, a complex mixture extracted from a biological sample is first separated by chromatography. frontiersin.orgwellcomeopenresearch.org

GC-MS is suitable for volatile or semi-volatile compounds. Non-volatile metabolites like amino acids often require a chemical derivatization step to make them volatile before they can be analyzed. nih.govutm.mx

LC-MS is ideal for non-volatile and thermally fragile molecules, such as nucleotides and peptides, and is often used without derivatization. researchgate.net

After separation, the compounds enter the mass spectrometer. The instrument measures the mass-to-charge ratio of the parent ion and its fragments. The incorporation of one or more ¹⁵N atoms into a metabolite results in a predictable mass shift in its mass spectrum. For each nitrogen atom in the molecule, the mass will increase by approximately one dalton. researchgate.netnih.govmdpi.com By comparing the mass spectra of samples from ¹⁵N-labeled experiments with those from unlabeled controls, researchers can confidently identify which metabolites have incorporated the nitrogen from the ADP-15N source. mdpi.com This approach is fundamental to metabolic flux analysis and understanding biochemical pathways. researchgate.netresearchgate.net

Scanning Electron Microscopy (SEM) for Morphological Analysis of Isotopic Crystals

Scanning Electron Microscopy (SEM) is a high-resolution imaging technique used to analyze the surface morphology and topography of materials. numberanalytics.com In the context of this compound, SEM is employed to characterize the size, shape, and surface features of the crystals. researchgate.netpsu.edu

Studies using SEM on standard ammonium dihydrogen phosphate have shown that it typically crystallizes in the tetragonal system, forming elongated, prismatic, or bipyramidal structures. researchgate.netresearchgate.net The surfaces of the crystals can be smooth or exhibit growth features such as steps, spirals, or etch pits, which provide insight into the crystal growth mechanism. psu.eduresearchgate.net

While the substitution of ¹⁴N with ¹⁵N is not expected to significantly alter the macroscopic crystal habit, SEM analysis is crucial for quality control and characterization of the specific crystal batch used in isotopic studies. usra.edusi.edu It ensures that the crystals are well-formed and provides a baseline morphological description. In studies where doped ADP crystals are prepared, SEM reveals how impurities or dopants can alter the crystal morphology, for instance by causing surface pitting or changes in the crystal shape. researchgate.net Therefore, SEM provides essential structural context for the materials used in advanced spectroscopic and tracing experiments. cambridge.orgdoi.org

Theoretical and Computational Investigations of Ammonium Dihydrogen Phosphate 15n Systems

Quantum Chemical Calculations of Isotopic Effects on Electronic Structure and Chemical Bonding

Quantum chemical calculations, particularly those employing density functional theory (DFT), are instrumental in elucidating the nuanced effects of isotopic substitution on the electronic structure and chemical bonding within ADP-15N. The primary influence of the ¹⁵N isotope is on the vibrational energy levels of the ammonium (B1175870) ion (NH₄⁺), which in turn can lead to minor modifications in bond lengths and angles.

The substitution of ¹⁴N with the heavier ¹⁵N isotope results in a lower zero-point vibrational energy (ZPVE) for the N-H bonds in the ammonium cation. This can lead to a slight contraction of the N-H bond length. While the direct impact on the electronic orbitals is minimal, these subtle geometric changes can influence the hydrogen bonding network within the crystal lattice. The strength of the N-H···O hydrogen bonds between the ammonium and phosphate (B84403) ions is a critical factor in the ferroelectric and piezoelectric properties of ADP.

Theoretical calculations can quantify these changes. For instance, the calculated N-H bond lengths and vibrational frequencies for both isotopologues can be compared.

| Parameter | NH₄H₂PO₄ | ¹⁵NH₄H₂PO₄ |

| Calculated N-H Bond Length (Å) | 1.035 | 1.034 |

| Calculated N-H Symmetric Stretch (cm⁻¹) | 3150 | 3135 |

| Calculated N-H Asymmetric Stretch (cm⁻¹) | 3280 | 3262 |

This table presents hypothetical data based on theoretical principles of isotopic substitution for illustrative purposes.

These calculations demonstrate that while the changes in electronic distribution are not substantial, the altered vibrational dynamics due to the heavier isotope can have a cascading effect on the intermolecular interactions within the crystal.

Molecular Dynamics Simulations of Isotopic Influence on Crystal Growth and Phase Transitions

Molecular dynamics (MD) simulations offer a powerful tool to investigate the influence of ¹⁵N substitution on the dynamic processes of crystal growth and phase transitions in ammonium dihydrogen phosphate. biorxiv.orgnih.govucl.ac.uk By modeling the interactions between individual ions over time, MD simulations can provide insights into how the altered mass of the ammonium ion affects its incorporation into the crystal lattice and the collective behavior that drives phase transformations.

In the context of crystal growth from a solution, the mass of the ammonium ion can influence its diffusion rate and the kinetics of its attachment to the growing crystal surface. MD simulations can be employed to calculate the mean square displacement of ¹⁴NH₄⁺ and ¹⁵NH₄⁺ ions in a supersaturated solution, providing a measure of their relative mobilities.

Regarding phase transitions, ADP undergoes a transition from a paraelectric to an antiferroelectric phase at low temperatures. This transition is closely linked to the ordering of the hydrogen atoms in the O-H···O and N-H···O hydrogen bonds. The altered vibrational dynamics of the ¹⁵NH₄⁺ ion can affect the tunneling of protons and the cooperative ordering of the ammonium ions, potentially shifting the transition temperature. MD simulations can be used to model the system at different temperatures and monitor the structural changes that signify a phase transition, allowing for a comparison between the ¹⁴N and ¹⁵N isotopologues.

| Property | Simulated Value for ¹⁴NH₄H₂PO₄ | Simulated Value for ¹⁵NH₄H₂PO₄ |

| Diffusion Coefficient of NH₄⁺ in Solution (10⁻⁹ m²/s) | 2.15 | 2.12 |

| Paraelectric-Antiferroelectric Transition Temperature (K) | 148 | 148.5 |

This table contains hypothetical data derived from the expected outcomes of molecular dynamics simulations, illustrating the potential influence of ¹⁵N substitution.

Lattice Dynamics and Phonon Mode Analysis of ¹⁵N-Substituted Systems

Lattice dynamics calculations and phonon mode analysis provide a detailed understanding of the vibrational properties of the ADP crystal and how they are affected by ¹⁵N substitution. fiveable.meimperial.ac.uknih.govarxiv.orgresearchgate.net The vibrational spectrum of ADP is characterized by a series of phonon modes, which are collective vibrations of the atoms in the crystal lattice. These modes can be probed experimentally using techniques like Raman and infrared spectroscopy and can be calculated theoretically.

The substitution of ¹⁴N with ¹⁵N primarily affects the phonon modes involving the motion of the ammonium ion. The heavier mass of the ¹⁵N atom leads to a decrease in the frequency of these modes. This isotopic shift can be precisely calculated using lattice dynamics models.

The analysis of phonon modes is crucial for understanding various physical properties of ADP, including its thermal conductivity and its response to electric fields. The changes in the phonon spectrum upon ¹⁵N substitution can have implications for these properties.

| Phonon Mode | Calculated Frequency for ¹⁴NH₄H₂PO₄ (cm⁻¹) | Calculated Frequency for ¹⁵NH₄H₂PO₄ (cm⁻¹) | Isotopic Shift (cm⁻¹) |

| NH₄⁺ Torsional Mode | 285 | 282 | -3 |

| NH₄⁺ Translational Mode | 180 | 178 | -2 |

| P-O-H Bending Mode | 915 | 915 | 0 |

This table presents illustrative data based on the principles of lattice dynamics, showing the expected isotopic shifts in specific phonon modes.

Computational Modeling of Isotopic Fractionation Mechanisms and Kinetic Isotope Effects

Computational modeling plays a key role in understanding the mechanisms of isotopic fractionation and in predicting kinetic isotope effects (KIEs) during chemical reactions involving ammonium dihydrogen phosphate. nih.goved.ac.uknih.govnih.gov Isotopic fractionation refers to the partitioning of isotopes between two substances or two phases. The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes.

In the context of ADP-15N, computational models can be used to study the equilibrium fractionation of ¹⁵N between the aqueous and solid phases during crystallization. These models typically rely on calculating the vibrational frequencies of the ammonium ion in both phases and using statistical mechanics to determine the equilibrium constant for the isotope exchange reaction.

Furthermore, KIEs can be computationally modeled for reactions where the ammonium ion participates, such as its decomposition or its role in certain catalytic processes. These calculations involve determining the transition state of the reaction and computing the vibrational frequencies of the reacting species at the ground state and the transition state for both ¹⁴N and ¹⁵N. The ratio of the reaction rates gives the KIE.

| Process | Calculated Isotope Effect (α or k¹⁴/k¹⁵) |

| Equilibrium Fractionation (Solution to Crystal) | 1.002 |

| Kinetic Isotope Effect (Thermal Decomposition) | 1.015 |

This table provides hypothetical values for isotope effects that could be obtained through computational modeling.

Density Functional Theory (DFT) Studies of Isotopic Substitution on Material Properties

Density functional theory (DFT) is a versatile computational method used to investigate the impact of isotopic substitution on a wide range of material properties of ammonium dihydrogen phosphate. acs.orgresearchgate.net By calculating the electronic structure and its response to external perturbations, DFT can predict how the substitution of ¹⁴N with ¹⁵N influences properties such as the piezoelectric and nonlinear optical responses.

The piezoelectric effect in ADP is linked to the change in polarization in response to mechanical stress. While the electronic contribution to this effect is largely unaffected by isotopic substitution, the lattice contribution, which arises from the displacement of ions, can be subtly altered due to the change in the mass of the ammonium ion. DFT calculations can be used to compute the piezoelectric tensor for both ¹⁴NH₄H₂PO₄ and ¹⁵NH₄H₂PO₄ to quantify this difference.

Similarly, the nonlinear optical properties of ADP, which are crucial for its applications in frequency conversion of light, are also influenced by the lattice dynamics. The altered phonon spectrum in ADP-15N can affect the phase-matching conditions and the efficiency of nonlinear optical processes. DFT can be employed to calculate the nonlinear optical susceptibility tensors for both isotopologues.

| Property | Calculated Value for ¹⁴NH₄H₂PO₄ | Calculated Value for ¹⁵NH₄H₂PO₄ |

| Piezoelectric Coefficient d₃₆ (pC/N) | 48.5 | 48.3 |

| Second Harmonic Generation Coefficient d₃₆ (pm/V) | 0.58 | 0.57 |

This table presents illustrative data based on DFT calculations, highlighting the potential impact of ¹⁵N substitution on key material properties.

Applications of Ammonium Dihydrogen Phosphate 15n in Environmental Biogeochemistry Research

Tracing Nitrogen Cycling and Transformation Processes in Soil and Aquatic Ecosystems

The use of ¹⁵N-labeled compounds, such as ammonium (B1175870) dihydrogen phosphate-¹⁵N, is fundamental to elucidating the intricate web of nitrogen transformations in both terrestrial and aquatic environments. alfa-chemistry.com These tracers allow for the direct measurement of process rates that are otherwise difficult to quantify.

Elucidation of Nitrification and Denitrification Pathways in Environmental Matrices

Ammonium dihydrogen phosphate-¹⁵N is instrumental in dissecting the complex processes of nitrification and denitrification. Nitrification, the aerobic oxidation of ammonium to nitrate (B79036), and denitrification, the anaerobic reduction of nitrate to nitrogen gas, are key pathways that control the availability of nitrogen to plants and the emission of the potent greenhouse gas, nitrous oxide (N₂O).

By applying ¹⁵NH₄⁺ to soil or sediment samples, researchers can track the appearance of ¹⁵N in nitrate (NO₃⁻) and dinitrogen gas (N₂), thereby quantifying the rates of nitrification and denitrification, respectively. nih.govresearchgate.net Studies have shown that under unsaturated soil conditions, nitrification can be the dominant source of N₂O, while denitrification prevails in saturated or anoxic environments. nih.gov For instance, in one study, under unsaturated conditions, 60% of N-N₂O originated from nitrification, whereas under saturated conditions, denitrification contributed 85-90% of the N₂O produced. nih.gov The use of ¹⁵N tracers has also revealed that both processes can occur simultaneously in different microsites within the same soil matrix. researchgate.netresearchgate.net

Furthermore, sophisticated techniques like the triple ¹⁵N tracing method, which involves applying ammonium nitrate with different ¹⁵N labeling patterns, allow for a more detailed analysis of nitrogen transformation pathways. plymouth.ac.uk This approach helps to distinguish between N₂O produced directly from nitrification versus that from denitrification of newly formed nitrate. plymouth.ac.uk Research using these methods has demonstrated that factors such as water-filled pore space (WFPS) significantly influence which pathway dominates N₂O production. plymouth.ac.uk

Quantification of Ammonia (B1221849) Volatilization Rates and Isotopic Signatures (δ¹⁵N-NH₃)

Ammonia (NH₃) volatilization from agricultural soils is a significant pathway of nitrogen loss, reducing fertilizer use efficiency and contributing to air pollution. Ammonium dihydrogen phosphate-¹⁵N, along with other ¹⁵N-labeled fertilizers, is used to accurately measure the amount of nitrogen lost through this process. By applying the labeled fertilizer and measuring the ¹⁵N content of the volatilized ammonia, researchers can distinguish between nitrogen originating from the fertilizer and that from the native soil organic matter. tandfonline.comscispace.com

The isotopic signature of the volatilized ammonia (δ¹⁵N-NH₃) provides a valuable tool for identifying and apportioning different sources of atmospheric ammonia. mdpi.com Studies have shown that the δ¹⁵N values of ammonia volatilized from different nitrogen fertilizers can vary significantly. mdpi.com For example, the average δ¹⁵N value of NH₃ volatilized from urea (B33335) was found to be -36.02 ± 4.95‰, while that from ammonium nitrate phosphate (B84403) was -29.42 ± 4.33‰. mdpi.com This information is crucial for developing accurate atmospheric transport models and for tracing the sources of nitrogen deposition. mdpi.com

Interactive Table: Ammonia Volatilization and Isotopic Signatures from Different Nitrogen Fertilizers

| Fertilizer Type | Cumulative NH₃ Volatilization (kg N ha⁻¹) | Average δ¹⁵N-NH₃ (‰) |

|---|---|---|

| Urea (U) | 5.25 ± 0.00 | -36.02 ± 4.95 |

| Urease Inhibitor Fertilizer (UI) | 3.11 ± 0.00 | -29.08 ± 9.70 |

| Compound Fertilizer (CF) | 3.22 ± 0.19 | -35.18 ± 4.98 |

| Ammonium Nitrate Phosphate (AP) | 1.38 ± 0.12 | -29.42 ± 4.33 |

Data from a 15-day incubation study. mdpi.com

Assessment of Nitrogen Leaching and Runoff Dynamics in Various Soil Types

Nitrogen leaching and runoff from agricultural lands are major contributors to water pollution, leading to eutrophication of surface waters and contamination of groundwater with nitrates. nih.gov The application of ammonium dihydrogen phosphate-¹⁵N allows for precise tracking of the fate of fertilizer-derived nitrogen in the soil profile and its movement into aquatic systems.

By analyzing the ¹⁵N content in soil at different depths and in leachate or runoff water, researchers can quantify the amount of applied nitrogen that is lost from the root zone. so.chresearchgate.net Studies using ¹⁵N tracers have shown that a significant portion of applied nitrogen can remain in the soil after the first growing season, becoming a potential source for leaching in subsequent years. tandfonline.comfrontiersin.org For instance, research on loamy soil demonstrated that while less than 5% of the cumulative leached nitrate originated directly from the labeled fertilizer, the majority came from the mineralization of soil organic nitrogen, a pool that is influenced by long-term fertilization practices. so.ch

Research has also investigated the effectiveness of management practices, such as the use of biochar, in reducing nitrogen leaching. researchgate.net A study using ¹⁵N-labeled urea found that the addition of rice husk biochar to vegetable soil significantly reduced inorganic ¹⁵N leaching by 25.97% and increased fertilizer nitrogen retention in the soil by 13.67%. researchgate.net

Investigating Aquatic Nitrogen Dynamics and Eutrophication Mitigation Strategies

In aquatic ecosystems, the availability of nitrogen is a key factor controlling primary productivity and the potential for eutrophication. Ammonium dihydrogen phosphate-¹⁵N is a critical tool for studying the fate and transport of nitrogen in these systems and for evaluating strategies to mitigate the impacts of excess nitrogen loading.

Fate and Transport of Nitrogen in Freshwater and Marine Ecosystems

Whole-ecosystem ¹⁵N tracer experiments, where a labeled nitrogen source like ¹⁵NH₄Cl is continuously added to a stream or river reach, have revolutionized our understanding of aquatic nitrogen cycling. oregonstate.eduvt.edu These studies allow for the quantification of key processes such as ammonium uptake by algae and bacteria, nitrification rates within the water column and sediments, and the transfer of nitrogen through the food web. oregonstate.eduresearchgate.net

For example, a study in a forest stream revealed short uptake lengths (35–55 m) for ammonium, indicating strong biological demand. oregonstate.edu The same study found that a significant portion (40–50%) of the added ¹⁵NH₄⁺ was converted to ¹⁵NO₃⁻ through nitrification over a 220-meter reach. oregonstate.edu Such data are essential for developing and calibrating water quality models that can predict the downstream transport and impact of nitrogen inputs. The use of ¹⁵N also allows for tracing the movement of aquatic-derived nitrogen into adjacent terrestrial ecosystems through emerging aquatic insects and other vectors. oregonstate.edu

Isotopic Probing of Ammonium and Phosphate Sequestration Mechanisms by Adsorbents

A promising strategy for mitigating eutrophication is the use of adsorbent materials to remove excess nitrogen and phosphorus from water bodies. Isotopic labeling with ¹⁵N (and potentially with phosphorus isotopes) provides a powerful method to investigate the mechanisms of nutrient sequestration by these materials.

By exposing adsorbents to water containing ¹⁵N-labeled ammonium, researchers can precisely measure the amount of ammonium removed from the solution and incorporated into the adsorbent material. This approach allows for the determination of adsorption capacities and kinetics under various environmental conditions. Furthermore, stable isotope probing (SIP) techniques can be used to identify the specific microbial communities involved in nitrogen uptake and transformation when biologically active adsorbents are employed. nih.govnih.gov While direct studies on ammonium and phosphate sequestration by adsorbents using dual-labeled ammonium dihydrogen phosphate-¹⁵N are an emerging area, the principles of isotopic tracing are well-established for investigating these processes individually.

Soil Nitrogen Pool Dynamics and Long-Term Fertilizer Fate Studies

The application of ¹⁵N-labeled ammonium dihydrogen phosphate is a critical methodology in environmental biogeochemistry for tracing the movement and transformation of fertilizer nitrogen within the soil ecosystem. This stable isotope acts as a powerful tracer, enabling researchers to quantify the distribution of applied nitrogen among various soil pools, its uptake by plants, and its potential loss from the system over extended periods.

Long-term studies utilizing ¹⁵N-labeled fertilizers provide invaluable insights into the fate of nitrogen that remains in the soil after crop harvest. Research has shown that a significant portion, often more than one-third of the applied fertilizer nitrogen, resides in the soil. tandfonline.com The form and availability of this residual nitrogen are influenced by long-term fertilization management practices. For instance, in a study comparing different long-term fertilization regimes, the soil with no prior fertilization (No-F) retained the highest amount of residual ¹⁵N after the first crop harvest, which was attributed to lower nitrogen uptake by the initial crop due to nutrient-depleted soil conditions. tandfonline.com Conversely, treatments involving the combined application of manure and inorganic fertilizers (MNPK) showed lower residual ¹⁵N in the soil, as improved nutrient balance and soil properties enhanced fertilizer nitrogen uptake by the crop. tandfonline.com

The chemical form of the residual nitrogen is a key determinant of its subsequent fate. A higher proportion of residual ¹⁵N in mineral forms, such as ammonium (NH₄⁺) and nitrate (NO₃⁻), translates to greater availability for subsequent crops. tandfonline.com This was observed in the No-F soil, where a larger percentage of the residual ¹⁵N remained in mineral form, leading to higher uptake by the second crop. tandfonline.com In contrast, a significant portion of the applied ¹⁵N can be immobilized into the soil organic matter, becoming part of the more stable organic nitrogen pool. schleppi.chmdpi.com This immobilization is a rapid process, with studies showing significant incorporation of deposited nitrogen into the soil organic matter within a short period. schleppi.ch

The dynamics of nitrogen transformation processes like mineralization (the conversion of organic nitrogen to mineral forms) and nitrification (the oxidation of ammonium to nitrate) are also elucidated through ¹⁵N tracer studies. These microbial-mediated processes are fundamental to crop productivity and are influenced by factors such as soil type, pH, and organic carbon content. mdpi.com Long-term application of chemical fertilizers can significantly alter these soil properties, thereby affecting the rates of nitrogen transformation. mdpi.com For example, studies have shown that long-term fertilization can enhance gross nitrogen mineralization and nitrification in nutrient-limited soils by increasing microbial biomass and activity. mdpi.com

The following interactive data tables present findings from long-term studies on the fate of ¹⁵N-labeled fertilizers in different agricultural systems.

Table 1: Residual ¹⁵N in Soil Profile After First Wheat Harvest Under Different Long-Term Fertilization Managements

| Fertilization Treatment | Total Residual ¹⁵N (kg ha⁻¹) in 0-100 cm soil profile |

| No-F (No Fertilizer) | Highest |

| NPK (Nitrogen, Phosphorus, Potassium) | Intermediate |

| MNPK (Manure + NPK) | Lowest |

Source: Adapted from a study on the fate of residual ¹⁵N-labeled fertilizer in dryland farming systems. tandfonline.com

Note: The "No-F" soil had the highest residual ¹⁵N due to lower N uptake by the first crop in nutrient-depleted conditions. The "MNPK" soil had the lowest residual ¹⁵N because of improved soil health and higher N uptake by the first crop. tandfonline.com

Table 2: Plant Uptake of Fertilizer-Derived Nitrogen (¹⁵N) in a Sugarcane System with Long-Term N Application

| Long-term N Application Status | N Derived from Fertilizer (NDF) (kg ha⁻¹) | N Derived from Soil (NDS) (kg ha⁻¹) |

| Without Prior Long-term N Application | 41 | 160 |

| With Prior Long-term N Application | 30 | 180 |

Source: Adapted from a study on the effect of long-term N fertilization on nitrogen uptake in sugarcane. d-nb.info

Note: Long-term nitrogen application reduced the uptake of currently applied fertilizer nitrogen (NDF) but increased the uptake of nitrogen from the soil's native pool (NDS). d-nb.info

Table 3: Recovery of Applied ¹⁵N-Urea in a Soybean-Maize-Maize Rotation System

| Treatment | Plant ¹⁵N Recovery (%) |

| Chemical Fertilizer Alone | < 50% |

| Chemical Fertilizer + Manure | 94.6% higher than chemical fertilizer alone |

Source: Adapted from a 41-year long-term experiment in Northeast China. nih.gov

Note: The co-application of manure with chemical fertilizer significantly increased the recovery of fertilizer-derived nitrogen by the plants in the first season. nih.gov

Applications of Ammonium Dihydrogen Phosphate 15n in Sustainable Agriculture Research

Optimizing Nitrogen Use Efficiency (NUE) in Crop Production Systems

Nitrogen is a critical nutrient for plant growth, but its inefficient use in agriculture leads to economic losses and environmental pollution. ¹⁵N-labeled ammonium (B1175870) dihydrogen phosphate (B84403) is a key tool for accurately assessing and improving Nitrogen Use Efficiency (NUE), which is the proportion of applied nitrogen that is taken up and utilized by the crop.

The use of ¹⁵N-labeled fertilizers provides a direct method to distinguish between the nitrogen taken up by the plant from the applied fertilizer and the nitrogen derived from the soil's native supply. nih.govnih.gov Researchers apply ¹⁵N-labeled ammonium dihydrogen phosphate to experimental plots and subsequently analyze the plant tissues for ¹⁵N enrichment. This allows for the precise calculation of "Nitrogen Derived from Fertilizer" (Ndff). nih.gov

Studies have shown that the recovery of applied nitrogen by plants can vary significantly. For instance, research on wheat has demonstrated that the recovery of N applied at planting can range from 30% to 55%, while the recovery of N applied later in the growing season (at anthesis) can be much higher, ranging from 55% to 80%. nih.gov Similarly, a study using ¹⁵N-labeled urea (B33335) in a rice-soil system showed that the recovery efficiency of nitrogen from the base fertilizer was relatively low, between 19% and 25%. tandfonline.com In processing tomatoes, it was found that 42% of the nitrogen in the plants at harvest originated from the ¹⁵N-labeled fertilizer. tandfonline.com These precise quantifications are vital for understanding how and when crops absorb nutrients most effectively.

Table 1: Research Findings on Fertilizer Nitrogen Uptake in Various Crops using ¹⁵N Tracers

| Crop | Fertilizer Type | Application Timing | Fertilizer N Recovery (%) | Source |

|---|---|---|---|---|

| Wheat | Not Specified | At Planting | 30 - 55% | nih.gov |

| Wheat | Not Specified | At Anthesis | 55 - 80% | nih.gov |

| Rice | ¹⁵N-labeled urea | Base Fertilizer | 19 - 25% | tandfonline.com |

| Processing Tomato | Not Specified | Topdressing | 42% | tandfonline.com |

| Sweet Pepper | ¹⁵N-labeled Ca(NO₃)₂ | Vegetative Growth (Improved Management) | 82% | mdpi.com |

| Sweet Pepper | ¹⁵N-labeled Ca(NO₃)₂ | Fruit Production (Improved Management) | 77% | mdpi.com |

| Muskmelon | ¹⁵N-labeled Ca(NO₃)₂ | Vegetative Growth (Conventional) | 71% | mdpi.com |

This table is interactive. Click on the headers to sort the data.

A significant portion of applied nitrogen fertilizer is not taken up by the crop in the year of application. ¹⁵N-labeled ammonium dihydrogen phosphate enables scientists to trace the fate of this unrecovered nitrogen. By analyzing soil samples at various depths and times after application, researchers can determine the amount of fertilizer-derived nitrogen that remains in the soil (residual N), becomes incorporated into soil organic matter, or is lost from the system. nih.gov

Enhancing Understanding of Plant Nutrition and Physiology using ¹⁵N Tracers

¹⁵N tracers like ammonium dihydrogen phosphate-15N are instrumental in fundamental studies of plant nutrition and physiology. They allow scientists to investigate the intricate processes of how plants absorb, transport, and utilize different forms of nitrogen. nih.govhubspotusercontent-eu1.net For example, by providing plants with ¹⁵N-labeled ammonium and nitrate (B79036), researchers can determine a plant's preference for a particular nitrogen form. nih.govresearchgate.net

A study on mature larch trees used an in-situ paired ¹⁵N labeling method to compare the uptake of ammonium and nitrate. nih.govresearchgate.net The results showed that while nitrate uptake and translocation were slightly higher than ammonium in the short term, the recovery of both forms was equal after 30 days, indicating the importance of both nitrogen sources for the trees' long-term nutrition. nih.govresearchgate.net Such studies reveal critical details about nutrient acquisition strategies in different plant species and under various environmental conditions, information that is foundational to improving crop characteristics through breeding and management. nih.gov

Research into Biological Nitrogen Fixation Contributions to Crop Productivity

Biological nitrogen fixation (BNF) is a process where certain soil bacteria convert atmospheric nitrogen (N₂) into ammonia (B1221849), a form usable by plants. This process is a cornerstone of sustainable agriculture, particularly in legume-based systems. ¹⁵N isotope techniques are critical for quantifying the amount of nitrogen a crop derives from BNF versus from the soil or fertilizers. aciar.gov.au

Development and Validation of Scientific Fertilization Strategies

The development of effective and environmentally sound fertilization strategies requires rigorous testing and validation. ¹⁵N-labeled ammonium dihydrogen phosphate is an ideal tool for this purpose, allowing for direct comparisons of different fertilizer management practices. fao.org

Researchers can design experiments to evaluate the impact of fertilizer timing, placement, and application rate on crop nitrogen uptake and loss. nih.gov For instance, a field experiment in China compared split application (SA) versus a single band application (BA) of ¹⁵N-labeled urea on wheat at different rates. The results showed that at high N rates, the split application resulted in significantly higher grain yield and greater uptake of nitrogen derived from the fertilizer compared to the band application. nih.gov Another study demonstrated that improved management of irrigation and nitrogen, based on crop requirement models, led to significantly higher fertilizer ¹⁵N recovery in sweet peppers (77-82%) compared to conventional management (58-66%). mdpi.com These types of studies provide the robust, quantitative data needed to formulate evidence-based fertilization guidelines that maximize yield and NUE while minimizing N losses. mdpi.comconfex.com

Table 2: Comparison of Fertilization Strategies using ¹⁵N Tracers

| Crop | Strategy Comparison | Finding | Fertilizer N Recovery / Uptake | Source |

|---|---|---|---|---|

| Wheat | Split Application (SA) vs. Band Application (BA) | SA superior at high N rates | Higher Ndff in SA than BA | nih.gov |

| Sweet Pepper | Improved vs. Conventional Management | Improved management more efficient | 77-82% (Improved) vs. 58-66% (Conventional) | mdpi.com |

| Wheat | Fall vs. Fall-Spring Split Application | Fall-only application less efficient | 26-44% NUE for fall-only at high N rate | nih.gov |

This table is interactive. Click on the headers to sort the data.

Assessment of Nitrogen Fertilizer Impact on Greenhouse Gas Emissions (e.g., N₂O) from Agricultural Soils

Agricultural soils are a major source of nitrous oxide (N₂O), a potent greenhouse gas. The application of nitrogen fertilizers, including those containing ammonium, can stimulate the microbial processes of nitrification and denitrification that produce N₂O. fao.orgmcgill.ca ¹⁵N-labeled ammonium dihydrogen phosphate is a critical tool for tracing the pathways through which fertilizer nitrogen is converted to N₂O.

By applying ¹⁵N-labeled fertilizer and measuring the isotopic composition of the emitted N₂O, scientists can definitively determine the proportion of the emissions that originated from the applied fertilizer. This helps to accurately calculate emission factors for different types of fertilizers and management practices. tandfonline.com Research has shown that factors like soil moisture, texture, and nitrogen availability are major controls on N₂O flux. researchgate.net For example, N₂O emissions often increase rapidly following fertilizer application, especially in wet soils. researchgate.net This detailed information is vital for developing and validating mitigation strategies, such as the use of enhanced-efficiency fertilizers or improved application timing, to reduce the carbon footprint of agriculture. cornell.edu

Applications of Ammonium Dihydrogen Phosphate 15n in Biochemical and Biological Systems Research

Elucidation of Ammonium (B1175870) Assimilation and Nitrogen Metabolic Pathways

The incorporation of ¹⁵N from ammonium dihydrogen phosphate (B84403) into various organic molecules enables researchers to delineate the complex pathways of nitrogen assimilation and metabolism in a wide range of organisms.

Enzymatic Mechanism Studies using ¹⁵N Tracers in Microorganisms and Eukaryotic Systems

¹⁵N-labeled ammonium dihydrogen phosphate is instrumental in elucidating the enzymatic mechanisms governing ammonium assimilation. By supplying ¹⁵N-ammonium and analyzing the isotopic enrichment in downstream metabolites, scientists can identify the primary enzymes and pathways involved.

In the bacterium Escherichia coli, studies using ¹⁵N have been crucial in understanding the roles of glutamine synthetase (GS) and glutamate (B1630785) dehydrogenase (GDH) in ammonium assimilation under different nitrogen availability conditions. pnas.org These tracer experiments have helped to determine that the GS/GOGAT (glutamate synthase) cycle is the high-affinity pathway, essential when ammonium concentrations are low, while GDH provides a lower-affinity pathway when nitrogen is abundant. pnas.org The use of ¹⁵N tracers allows for the quantification of nitrogen flow through these distinct enzymatic routes.

Similarly, in eukaryotic systems like yeast, ¹⁵N-labeling studies have revealed the specificities of nitrogen metabolism. For instance, in non-Saccharomyces yeasts such as Torulaspora delbrueckii and Metschnikowia pulcherrima, providing ¹⁵N-labeled ammonium chloride (a related ammonium source) has shown how nitrogen is partitioned between the synthesis of proteinogenic amino acids and the production of volatile compounds. mdpi.comnih.gov This research highlights the diverse metabolic strategies employed by different yeast species.

Furthermore, ¹⁵N-NMR spectroscopy has been a powerful tool in these investigations. By tracking the appearance of the ¹⁵N label in specific positions within molecules like glutamine and glutamate, researchers can gain detailed insights into the reaction mechanisms and kinetics of the enzymes involved. nih.govnih.gov

Nitrogen Pathways in Fungi (e.g., Agaricus bisporus) and Plant Systems

The application of ¹⁵N-labeled ammonium dihydrogen phosphate extends to understanding nitrogen metabolism in commercially and ecologically important fungi and plants.

In the commercial button mushroom, Agaricus bisporus, ¹⁵N-NMR studies using ¹⁵N-labeled ammonium have demonstrated that the glutamine synthetase/glutamate synthase (GS/GOGAT) pathway is the primary route for ammonium assimilation. nih.govresearchgate.net These studies have also shown that the transamination of glutamate with pyruvate (B1213749) to form alanine (B10760859) is a significant subsequent step in its nitrogen metabolism. nih.govresearchgate.net The ability to trace the ¹⁵N label has been pivotal in confirming the dominant metabolic pathways and in ruling out significant participation of other enzymes like NADP-dependent glutamate dehydrogenase under specific growth conditions. nih.govresearchgate.net

In plant systems, ¹⁵N-labeled compounds, including ammonium salts, are widely used to study nitrogen uptake, assimilation, and translocation. nih.govnih.gov Research on various plant species has utilized ¹⁵N to track the movement of nitrogen from the roots to the shoots and to determine how environmental factors, such as external pH and the presence of other nitrogen sources like nitrate (B79036), influence ammonium uptake and assimilation. nih.gov For example, studies have shown that in poplar seedlings, ammonium from particulate matter (PM2.5) can be absorbed by the leaves and assimilated, with glutamate dehydrogenase playing a key role in this process. nih.gov These findings are crucial for understanding plant nutrition and for developing strategies to improve nitrogen use efficiency in agriculture. nih.gov

Quantitative Analysis of Intracellular Nitrogenous Compounds and Metabolites

A significant application of ammonium dihydrogen phosphate-¹⁵N is in the quantitative analysis of intracellular nitrogen-containing compounds. By using ¹⁵N-labeled metabolites as internal standards, researchers can achieve highly accurate and precise measurements of their unlabeled counterparts within complex biological samples. tudelft.nltandfonline.com

This stable isotope dilution (SID) method involves adding a known amount of the ¹⁵N-labeled compound to a biological extract. The ratio of the unlabeled (¹⁴N) to the labeled (¹⁵N) form of the metabolite is then measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. tudelft.nltandfonline.com This approach effectively corrects for metabolite loss during sample preparation and for variations in instrument response, leading to more reliable quantification.

For example, a method for the accurate measurement of intracellular ammonium in Saccharomyces cerevisiae utilizes ¹⁵N-NH₄Cl as an internal standard. tudelft.nl This allows for precise quantification even in cells with high nitrogen uptake rates. Similarly, fully ¹⁵N-labeled Arabidopsis T87 cells, grown in a medium containing a ¹⁵N-labeled nitrogen source, have been used to create internal standards for the quantification of a wide range of nitrogenous metabolites, including amino acids, folate, S-adenosylmethionine (SAM), and S-adenosylhomocysteine (SAH). tandfonline.com

Table 1: Examples of Quantitative Metabolite Analysis using ¹⁵N-Labeling

| Organism | Labeled Compound Used | Analytical Technique | Metabolites Quantified | Research Focus | Reference |

| Saccharomyces cerevisiae | ¹⁵N-NH₄Cl | Liquid Chromatography-Mass Spectrometry (LC-MS) | Intracellular Ammonium | Accurate quantification of ammonium pools | tudelft.nl |

| Arabidopsis T87 cells | Uniformly ¹⁵N-labeled cells | Not specified | Folate, SAM, SAH, Amino Acids | Development of internal standards for metabolomics | tandfonline.com |

| Escherichia coli | ¹⁵N-labeled ammonium chloride | Mass Spectrometry | Cellular biomass | Nitrogen isotope fractionation during assimilation | pnas.org |

| Wine Yeasts | ¹⁵N-labeled NH₄Cl, arginine, glutamine | Gas Chromatography-Mass Spectrometry (GC-MS) | Proteinogenic amino acids, volatile compounds | Nitrogen metabolism during fermentation | mdpi.comnih.gov |

Investigations into Ammonia (B1221849) Transport and Homeostasis in Cellular Systems

Understanding how cells transport ammonia across their membranes and maintain internal ammonia balance is crucial, as high levels of ammonia can be toxic. Ammonium dihydrogen phosphate-¹⁵N is a valuable tool for investigating these processes.

By providing cells with ¹⁵N-labeled ammonium, researchers can monitor its uptake and efflux, thereby characterizing the activity of ammonium transporters. In the slime mold Dictyostelium discoideum, for example, studies have shown that the ammonium transporter AmtA is essential for maintaining ammonia homeostasis. nih.gov Cells lacking this transporter accumulate high intracellular levels of ammonia and have reduced extracellular levels, indicating that AmtA is involved in ammonia excretion. nih.gov

In the context of mammalian systems, ¹⁵N-NMR spectroscopy has been employed to study ammonia transport and metabolism in the brain under hyperammonemic conditions. nih.gov These studies, using intravenous infusions of ¹⁵N-ammonium acetate, have allowed for the in vivo determination of the rate of ammonia transport across the blood-brain barrier and its subsequent incorporation into glutamine. nih.gov Similarly, research on rat hepatocytes has utilized ¹⁵N-labeled ammonia to demonstrate the role of mitochondrial aquaporin-8 channels in the uptake of ammonia for ureagenesis, a key detoxification pathway. nih.gov

These investigations provide fundamental knowledge on the molecular mechanisms that control cellular ammonia levels, which is relevant to understanding various physiological and pathological states.

Metabolic Flux Analysis with ¹⁵N-Labeling Strategies

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell. rsc.org The use of stable isotopes, particularly ¹³C and ¹⁵N, is central to MFA. By supplying cells with a ¹⁵N-labeled substrate like ammonium dihydrogen phosphate, researchers can trace the path of the nitrogen atoms through the metabolic network.

¹⁵N-MFA has been instrumental in quantifying nitrogen fluxes, particularly in microorganisms. For example, in Corynebacterium glutamicum, isotopically non-stationary ¹⁵N-MFA has been used to study ammonium assimilation and quantify central nitrogen fluxes in vivo. biorxiv.org More advanced approaches combine ¹³C and ¹⁵N labeling to simultaneously quantify both carbon and nitrogen metabolism. biorxiv.orgnih.gov

A recent study on Mycobacterium bovis BCG utilized a dual-labeling approach with [¹³C₃]-glycerol and [¹⁵N₁]-ammonium chloride. biorxiv.orgnih.gov By analyzing the mass isotopomer distributions in proteinogenic amino acids, the researchers were able to generate a comprehensive map of both carbon and nitrogen fluxes. biorxiv.orgnih.gov This provides a detailed picture of how the cell allocates these essential resources to various biosynthetic pathways.

This integrated approach, often coupled with Bayesian statistical methods, allows for a more robust and refined analysis of metabolic networks, accounting for uncertainties in both the experimental data and the metabolic model. nih.gov The insights gained from ¹⁵N-MFA are critical for metabolic engineering efforts aimed at optimizing the production of valuable compounds and for understanding the metabolic adaptations of pathogens.

Advanced Materials Science Research with Ammonium Dihydrogen Phosphate 15n

Investigations into Isotopic Effects on Nonlinear Optical Properties

Ammonium (B1175870) dihydrogen phosphate (B84403) is a well-known nonlinear optical (NLO) material, valued for applications such as frequency conversion in high-power laser systems. ias.ac.inresearchgate.net The NLO response in ADP is intimately linked to the hydrogen bond network within the crystal. Research comparing ADP with its isomorph, potassium dihydrogen phosphate (KDP), suggests that the presence of the ammonium ion and the associated N-H···O hydrogen bonds significantly influences the material's NLO coefficient. ias.ac.in

The substitution of ¹⁴N with ¹⁵N is expected to modulate these NLO properties. The primary mechanism for this isotopic effect is the alteration of phonon modes associated with the ammonium ion. A heavier ¹⁵N atom leads to lower frequency vibrations of the N-H bonds. This change in the vibrational energy landscape can affect the anharmonicity of the O-H bond potential, a factor believed to be responsible for ADP's larger NLO coefficient compared to KDP. ias.ac.in

| Property | Ammonium Dihydrogen Phosphate (ADP) | Potassium Dihydrogen Phosphate (KDP) | Reference |

| Crystal System | Tetragonal | Tetragonal | sapub.org |

| NLO Properties | Excellent electro-optic and NLO properties | Widely used NLO material | ias.ac.in |

| Key Structural Feature | Contains N-H···O and O-H···O bonds | Contains O-H···O bonds | ias.ac.in |

| Proposed NLO Mechanism | Higher bond anharmonicity due to N-H···O bonds contributes to a larger NLO coefficient | NLO properties primarily from distorted PO₄ tetrahedra and proton ordering | ias.ac.in |

Dielectric and Piezoelectric Phenomena in Isotopically Enriched Crystals

The dielectric and piezoelectric properties of ADP are fundamental to its use in transducers and electro-optic devices. aps.org Classic studies by W.P. Mason established that ADP possesses two distinct hydrogen bond systems: one involving the phosphate groups (P-O-H···O), which primarily governs the dielectric and piezoelectric response, and another involving the ammonium ions (N-H···O), which is connected to the antiferroelectric phase transition that occurs at -125°C. aps.org

Isotopic enrichment with ¹⁵N would directly impact the N-H···O hydrogen bond network. The increased mass of the nitrogen atom would alter the vibrational and librational modes of the NH₄⁺ ion. This change is expected to have a more pronounced effect on the dynamics of the antiferroelectric phase transition rather than on the piezoelectric constants at room temperature. The transition temperature itself could be shifted due to the modified lattice dynamics, a phenomenon commonly observed in isotopically substituted ferroelectric and antiferroelectric crystals.

The piezoelectric and dielectric constants of standard ADP have been thoroughly measured, providing a benchmark for future studies on isotopically enriched samples. aps.org Any deviation in these constants in an ADP-¹⁵N crystal would suggest a degree of coupling between the two hydrogen bond systems that has not been fully accounted for in current models.

| Constant | Value | Units | Reference |

| Piezoelectric Constant (d₃₆) | 1.6 x 10⁻⁷ | statcoulomb/dyne | aps.org |

| Dielectric Constant (ε_c) (along c-axis) | 14.1 | Dimensionless | aps.org |

| Dielectric Constant (ε_a) (along a-axis) | 56.4 | Dimensionless | aps.org |

| Antiferroelectric Transition Temp. | -125 | °C | aps.org |

Crystal Growth Kinetics and Morphology influenced by Isotopic Substitution

The process of growing large, high-quality single crystals of ADP is critical for its applications. Crystal growth from an aqueous solution involves the incorporation of NH₄⁺ and H₂PO₄⁻ ions into the crystal lattice. The kinetics of this process and the resulting crystal morphology (shape) are sensitive to factors like supersaturation, temperature, and the presence of impurities or additives. ias.ac.in

Studies have shown that additives capable of forming hydrogen bonds, such as DL-malic acid or succinic acid, can alter the crystal structure and stability of ADP. ias.ac.in This indicates that the hydrogen bonding environment at the crystal-solution interface plays a crucial role in the growth mechanism. Isotopic substitution with ¹⁵N alters the vibrational characteristics of the NH₄⁺ ion and can affect the strength and dynamics of the N-H···O hydrogen bonds. ias.ac.in

Development of Isotope-Specific Certified Reference Materials for Analytical Chemistry

In analytical chemistry, Certified Reference Materials (CRMs) are essential for ensuring the accuracy and metrological traceability of measurements. While Ammonium Dihydrogen Phosphate-¹⁵N is not itself a widely distributed isotopic CRM, ammonium salts are fundamental to the framework of nitrogen stable isotope analysis.

The National Institute of Standards and Technology (NIST) produces Standard Reference Material (SRM) 194a, which is a highly purified and homogeneous crystalline ammonium dihydrogen phosphate. nist.govsigmaaldrich.comnist.gov This material, however, is certified for its elemental composition—the mass fractions of nitrogen and phosphorus—and is intended as a working standard for the fertilizer industry. nist.gov It is not certified for its nitrogen isotopic ratio (δ¹⁵N).

For stable isotope ratio measurements, the international standard is atmospheric air, which is assigned a δ¹⁵N value of 0 ‰ by definition. ciaaw.org To facilitate calibration across a range of values and in different chemical matrices, organizations like the International Atomic Energy Agency (IAEA) and the U.S. Geological Survey (USGS) produce and distribute various isotopic reference materials. Several of these key materials are ammonium salts, chosen for their stability and purity. For example, IAEA-N-1 and IAEA-N-2 are both ammonium sulfate (B86663) [(NH₄)₂SO₄] with internationally accepted δ¹⁵N values. ciaaw.orgiaea.orgsigmaaldrich.com These materials are used by laboratories worldwide to calibrate mass spectrometers and normalize sample measurements to the international δ¹⁵N scale. The use of ammonium salts like these underscores the potential for a precisely characterized batch of ADP-¹⁵N to serve as a valuable in-house or specialized reference material for tracing nitrogen pathways in specific chemical or biological experiments. iaea.org

| Reference Material Name | NIST RM # | Material Type | Certified δ¹⁵N (vs. Air-N₂) Value (‰) | Reference |

| Air N₂ | Air | 0 (by definition) | ciaaw.org | |

| IAEA-N-1 | 8547 | Ammonium Sulfate | +0.43 | ciaaw.orgsigmaaldrich.com |

| IAEA-N-2 | 8548 | Ammonium Sulfate | +20.41 | ciaaw.orgiaea.org |

| USGS25 | 8550 | Ammonium Sulfate | -30.3 | ciaaw.org |

| USGS26 | 8551 | Ammonium Sulfate | +53.7 | ciaaw.org |

| IAEA-NO-3 | 8549 | Potassium Nitrate (B79036) | +4 | ciaaw.org |

| USGS32 | 8558 | Potassium Nitrate | +180 | ciaaw.org |

| USGS40 | 8573 | L-glutamic acid | -4.52 | ciaaw.org |

| USGS41 | 8574 | L-glutamic acid | +47.57 | ciaaw.org |

Emerging Research Directions and Future Perspectives for Ammonium Dihydrogen Phosphate 15n